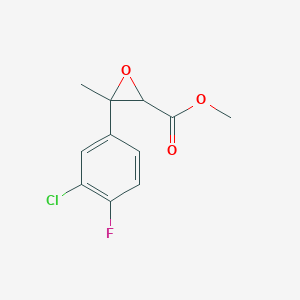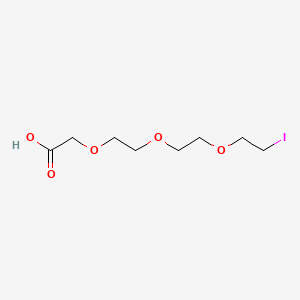![molecular formula C18H24N2O3 B13654621 tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
The synthesis of tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation: Ethyl 2-oxindoline-5-carboxylate is treated with a base to form a dianion, which is then alkylated.
Cyclization: The alkylated product undergoes cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is demethylated to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Analyse Des Réactions Chimiques
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like Raney Nickel to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents, and reducing agents .
Applications De Recherche Scientifique
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery.
Medicine: It has been studied for its potential therapeutic effects, including as a growth hormone secretagogue and neurokinin antagonist.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various receptors, influencing biological pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:
Spiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but with a pyran ring instead of a piperidine ring.
Spiro[indoline-3,4’-quinazoline]-2,4’-dione: This compound features a quinazoline ring, offering different biological activities.
The uniqueness of tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure and the potential for diverse biological activities .
Propriétés
Formule moléculaire |
C18H24N2O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
tert-butyl 7-methyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-12-6-5-7-13-14(12)19-15(21)18(13)8-10-20(11-9-18)16(22)23-17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,21) |
Clé InChI |
HGTFPABIWBICKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)







![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
